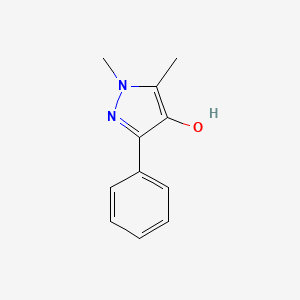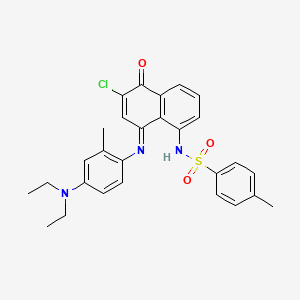
Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a chloro-substituted naphthalene ring, and a diethylamino-substituted phenyl group. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of cyclization reactions involving suitable starting materials such as dimethyl malonate.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through sulfonation reactions using reagents like benzenesulfonyl chloride.
Formation of the Diethylamino-Substituted Phenyl Group: The diethylamino-substituted phenyl group is synthesized through amination reactions involving diethylamine and suitable phenyl precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvent conditions (polar or non-polar solvents).
Major Products Formed
Scientific Research Applications
Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazopyridine: A fused bicyclic heterocycle with applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidine: A heterocyclic compound used as a building block for various pharmaceuticals.
Uniqueness
Benzenesulfonamide, N-(6-chloro-8-((4-(diethylamino)-2-methylphenyl)imino)-5,8-dihydro-5-oxo-1-naphthalenyl)-4-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
65294-00-0 |
|---|---|
Molecular Formula |
C28H28ClN3O3S |
Molecular Weight |
522.1 g/mol |
IUPAC Name |
N-[6-chloro-8-[4-(diethylamino)-2-methylphenyl]imino-5-oxonaphthalen-1-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H28ClN3O3S/c1-5-32(6-2)20-12-15-24(19(4)16-20)30-26-17-23(29)28(33)22-8-7-9-25(27(22)26)31-36(34,35)21-13-10-18(3)11-14-21/h7-17,31H,5-6H2,1-4H3 |
InChI Key |
LNCSEBZJLNBBQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=C2C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


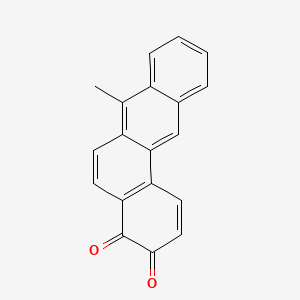
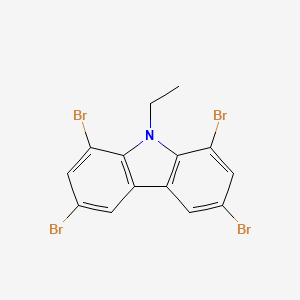
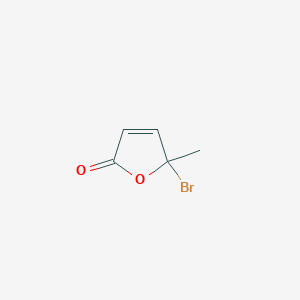

![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
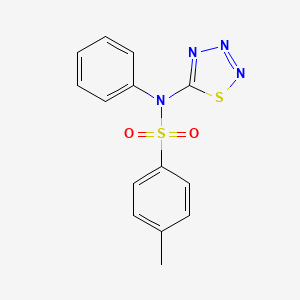
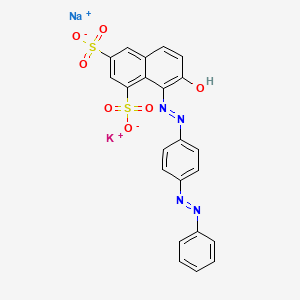

![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)

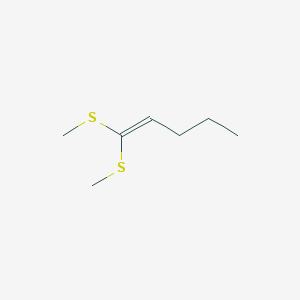
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
